Arachidyl erucate

Description

Properties

CAS No. |

132208-25-4 |

|---|---|

Molecular Formula |

C42H82O2 |

Molecular Weight |

619.116 |

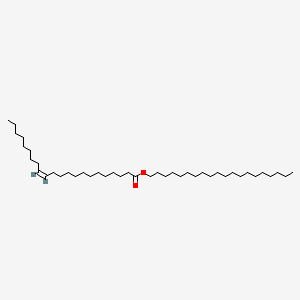

IUPAC Name |

icosyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-41H2,1-2H3/b19-17- |

InChI Key |

LJRZYWDJZYYHPR-ZPHPHTNESA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares arachidyl erucate with structurally analogous esters:

*Estimated based on analogous esters.

Key Observations :

- Chain Length and Unsaturation : this compound’s unsaturated erucic acid (22:1) reduces melting point compared to saturated analogs like arachidyl arachidate (20:0/20:0) and arachidyl behenate (20:0/22:0). This enhances its fluidity and suitability for topical formulations.

- Oleyl Erucate : Contains a shorter, unsaturated oleyl alcohol (C18:1), resulting in lower viscosity and faster skin absorption than this compound.

Lubricity :

- This compound-based PILs exhibit lower wear rates than shorter-chain esters (e.g., oleate) due to robust adsorption on metal surfaces.

- Compared to bis(2-hydroxyethyl)ammonium oleate , this compound reduces friction by 20–30% in high-pressure environments.

Flotation Efficiency :

- In mineral processing, mixtures of erucate and aromatic compounds (e.g., 4-amino-2-hydroxybenzoate) show higher selectivity for calcium-containing minerals than oleate or pure erucate, due to synergistic interactions between carboxyl, amino, and aromatic groups.

Erucic Acid Considerations :

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Arachidyl erucate in synthetic formulations?

To ensure accurate characterization, employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling. Differential scanning calorimetry (DSC) can further evaluate thermal behavior, which is critical for stability studies .

Q. What are the standard protocols for evaluating the thermal stability of this compound under varying storage conditions?

Use thermogravimetric analysis (TGA) to measure decomposition temperatures and DSC to monitor phase transitions under controlled humidity and temperature (e.g., 25°C–60°C). Accelerated stability testing at elevated temperatures can predict shelf-life, with periodic sampling to assess oxidative degradation via peroxide value measurements .

Q. How can researchers assess the impact of this compound on emulsion texture in dermatological formulations?

Texture profile analysis (TPA) is recommended to quantify parameters like hardness, adhesiveness, and cohesiveness. For example, studies have shown that this compound-based emulsions exhibit improved stability when combined with hydrophobic co-emulsifiers like Arachidyl Behenyl Alcohol, as demonstrated by reduced phase separation over time .

Advanced Research Questions

Q. How should conflicting data on this compound’s compatibility with hydrophilic excipients be resolved in formulation studies?

Conflicting results often arise from variability in excipient ratios or processing conditions. To resolve this, employ a factorial design of experiments (DoE) to isolate variables such as emulsifier concentration, pH, and shear rate. Cross-reference findings with texture analysis and in vitro permeation studies to validate compatibility .

Q. What experimental strategies can elucidate the mechanistic role of this compound’s hydrophobicity in drug release kinetics?

Use Franz diffusion cells with synthetic membranes to model drug release profiles. Compare formulations with this compound against those with shorter-chain esters to quantify hydrophobicity effects. Pair this with molecular dynamics simulations to predict interactions between the compound and lipid bilayers .

Q. How can researchers design robust studies to address contradictions in this compound’s efficacy as a stabilizer in multi-component systems?

Implement a multi-modal approach:

- Analytical: Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements.

- Behavioral: Conduct stress tests (e.g., freeze-thaw cycles) to assess physical stability.

- Statistical: Apply multivariate analysis to identify confounding factors, such as ionic strength or surfactant type, that may alter efficacy .

Q. What methodologies are appropriate for investigating this compound’s interactions with bioactive compounds in transdermal delivery systems?

Utilize fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vivo relevance, combine these with confocal microscopy to visualize compound distribution in ex vivo skin models .

Methodological Considerations

- Data Interpretation: Always contextualize findings with control groups and baseline measurements (e.g., placebo emulsions without this compound) to distinguish its specific effects .

- Reproducibility: Document batch-to-batch variability in synthetic routes, as impurities ≥0.5% can skew emulsification performance .

- Ethical Compliance: For studies involving human tissue, adhere to protocols for participant selection and informed consent, ensuring alignment with institutional review board (IRB) standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.